Cell-Type Dependent Antiviral Potency: Remdesivir vs. Parent Nucleoside GS-441524 in Physiologically Relevant Human Lung Models
Remdesivir demonstrates profound cell-type dependent antiviral activity due to its prodrug activation mechanism, a critical differentiator from its parent nucleoside GS-441524 and other nucleoside analogs that lack this property. In primary human airway epithelial (HAE) cells, a physiologically relevant model for respiratory infection, Remdesivir exhibits an EC50 of 0.01 μM, which is 165-fold more potent than its activity in Vero E6 cells (EC50 = 1.65 μM), a cell line with low prodrug activation capacity [1]. This stark contrast underscores the importance of evaluating Remdesivir in disease-relevant cell systems; the parent nucleoside GS-441524 shows EC50s of 0.86 μM and 0.18 μM in HAE cells against MERS-CoV and SARS-CoV, respectively, but lacks the efficient intracellular delivery of the triphosphate afforded by the prodrug [2].
| Evidence Dimension | Half-maximal effective concentration (EC50) against SARS-CoV-2 |
|---|---|
| Target Compound Data | 0.01 μM (primary human airway epithelial cells); 1.65 μM (Vero E6 cells) |
| Comparator Or Baseline | GS-441524: 0.86 μM (MERS-CoV in HAE cells); 0.18 μM (SARS-CoV in HAE cells) |
| Quantified Difference | 165-fold lower EC50 in HAE vs Vero E6 for Remdesivir; parent nucleoside requires 18-86x higher concentrations in HAE cells compared to Remdesivir in the same system |
| Conditions | Primary human airway epithelial (HAE) cultures and Vero E6 cells, 48-72 hour incubation |
Why This Matters
This cell-type specific potency demonstrates that Remdesivir's prodrug design is essential for achieving low-nanomolar antiviral activity in human lung cells, which cannot be replicated by its parent nucleoside or other analogs lacking this activation pathway; this directly impacts the choice of compound for respiratory virus models and clinical development.
- [1] Pruijssers AJ, George AS, Schäfer A, et al. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice. Cell Rep. 2020;32(3):107940. View Source
- [2] Sheahan TP, Sims AC, Graham RL, et al. Broad-spectrum antiviral GS-5734 inhibits both epidemic and zoonotic coronaviruses. Sci Transl Med. 2017;9(396):eaal3653. View Source
